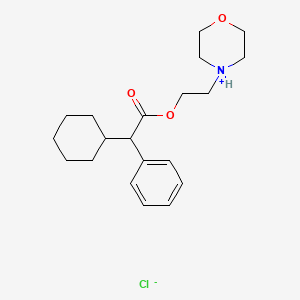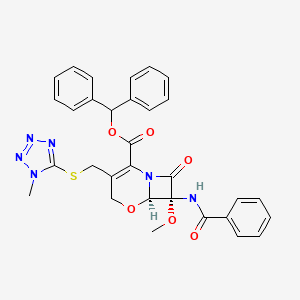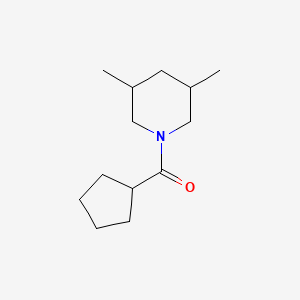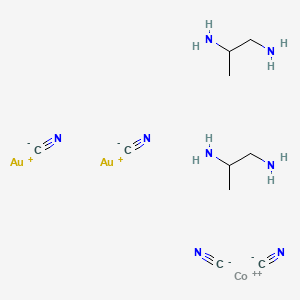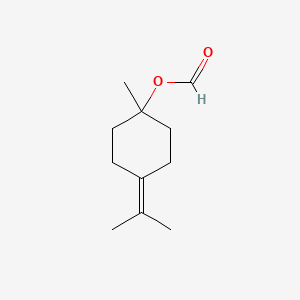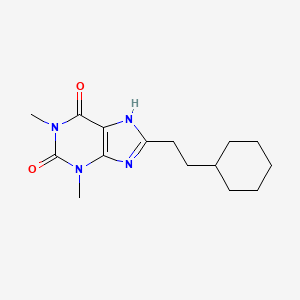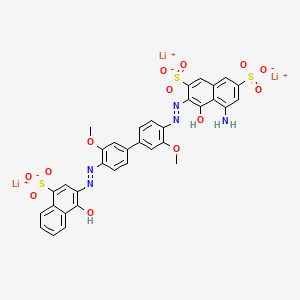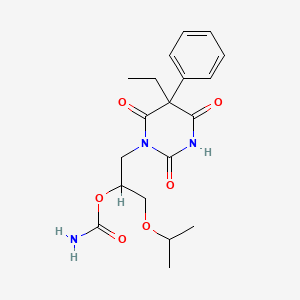
(3-Hydroxy-4-methoxyphenyl)trimethylammonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Hydroxy-4-methoxyphenyl)trimethylammonium bromide is a chemical compound with the molecular formula C9H14BrNO. It is a derivative of phenol and contains a trimethylammonium group, making it a quaternary ammonium salt. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-hydroxy-4-methoxybenzaldehyde as the starting material.
Reaction Steps: The aldehyde group is first converted to an amine through reductive amination using an appropriate amine source, such as trimethylamine.
Quaternization: The resulting amine is then quaternized using an alkylating agent, such as methyl iodide, to form the trimethylammonium group.
Isolation: The final product is isolated by precipitation or crystallization from an appropriate solvent.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and large-scale reagents to ensure efficiency and cost-effectiveness. The process is optimized to minimize by-products and maximize yield.
Types of Reactions:
Oxidation: The hydroxyl group in the compound can be oxidized to form a corresponding carboxylic acid.
Reduction: The compound can undergo reduction reactions, particularly at the quaternary ammonium group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides and aprotic solvents are typically employed.
Major Products Formed:
Oxidation: 3-Hydroxy-4-methoxybenzoic acid.
Reduction: Reduced derivatives of the quaternary ammonium group.
Substitution: Various substituted methoxyphenyl compounds.
Applications De Recherche Scientifique
(3-Hydroxy-4-methoxyphenyl)trimethylammonium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is utilized in biological studies to investigate cellular processes and interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which (3-Hydroxy-4-methoxyphenyl)trimethylammonium bromide exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, and modulating their activity. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
(3-Hydroxy-4-methoxyphenyl)trimethylammonium bromide is similar to other phenolic compounds and quaternary ammonium salts. its unique combination of hydroxyl and methoxy groups, along with the trimethylammonium moiety, sets it apart. Some similar compounds include:
3-Hydroxyphenyltrimethylammonium bromide: Lacks the methoxy group.
4-Methoxyphenyltrimethylammonium bromide: Lacks the hydroxyl group.
Trimethylphenylammonium bromide: Lacks both hydroxyl and methoxy groups.
These compounds have different chemical properties and applications, highlighting the uniqueness of this compound.
Propriétés
Numéro CAS |
66967-79-1 |
|---|---|
Formule moléculaire |
C10H16BrNO2 |
Poids moléculaire |
262.14 g/mol |
Nom IUPAC |
(3-hydroxy-4-methoxyphenyl)-trimethylazanium;bromide |
InChI |
InChI=1S/C10H15NO2.BrH/c1-11(2,3)8-5-6-10(13-4)9(12)7-8;/h5-7H,1-4H3;1H |
Clé InChI |
HLTSCRMKDJTDHP-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)C1=CC(=C(C=C1)OC)O.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


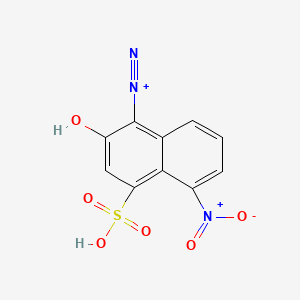
![Benzoxazolium, 5-benzoyl-2-[3-(5-benzoyl-3-ethyl-2(3H)-benzoxazolylidene)-1-propenyl]-3-ethyl-, iodide](/img/structure/B15346640.png)

